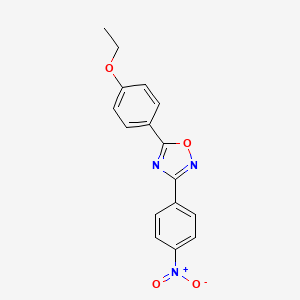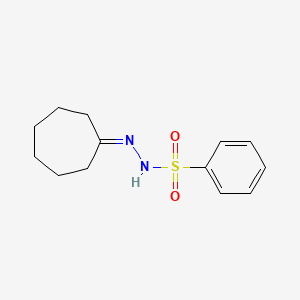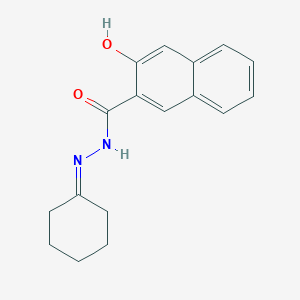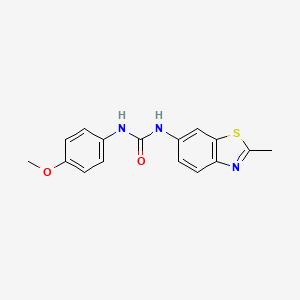![molecular formula C18H20N2O5 B5722837 3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5722837.png)
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, commonly known as DMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of hydrazide derivatives and has shown promising results in various studies.
作用机制
DMBA induces oxidative stress by generating reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cells and tissues. These ROS and RNS can damage cellular components such as DNA, proteins, and lipids, leading to cell death and tissue damage. DMBA has been shown to activate various cellular signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DMBA has been shown to induce DNA damage and mutations in cells, leading to the development of tumors in animal models. It has also been shown to cause neurodegeneration and oxidative stress-related damage in the brain. DMBA has been used to study the effects of oxidative stress on various biochemical and physiological processes such as inflammation, apoptosis, and cell signaling.
实验室实验的优点和局限性
DMBA has several advantages as a research tool. It is a potent inducer of oxidative stress and can be used to study the effects of oxidative stress on various cellular processes. DMBA is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, DMBA has some limitations. It is a toxic compound and requires careful handling and disposal. DMBA can also have non-specific effects on cells and tissues, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on DMBA. One area of research is the development of new compounds based on the structure of DMBA that can induce oxidative stress with greater specificity and potency. Another area of research is the use of DMBA to study the effects of oxidative stress on specific cellular processes and signaling pathways. Finally, DMBA can be used to study the effects of oxidative stress on the development and progression of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMBA is a synthetic compound that has been widely used in scientific research as a tool to investigate the role of oxidative stress in disease development. It induces oxidative stress by generating ROS and RNS in cells and tissues, leading to DNA damage and cell death. DMBA has several advantages as a research tool, but also has some limitations. Future research on DMBA will continue to shed light on the mechanisms of oxidative stress-related disorders and may lead to the development of new therapeutic strategies.
合成方法
DMBA can be synthesized by the reaction of 4-methoxybenzoyl chloride with 3,4-dimethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to form DMBA. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学研究应用
DMBA has been used in various scientific studies as a tool to investigate the role of oxidative stress in disease development. It has been shown to induce oxidative stress in cells and tissues, leading to DNA damage and cell death. DMBA has been used to study the mechanisms of carcinogenesis, neurodegenerative diseases, and other oxidative stress-related disorders.
属性
IUPAC Name |
3,4-dimethoxy-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-23-14-7-4-12(5-8-14)10-17(21)19-20-18(22)13-6-9-15(24-2)16(11-13)25-3/h4-9,11H,10H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELXPUOPBNTZKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)
![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)
![{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722766.png)







![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)